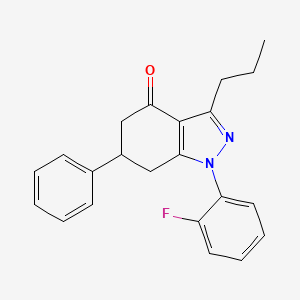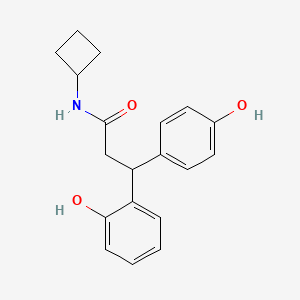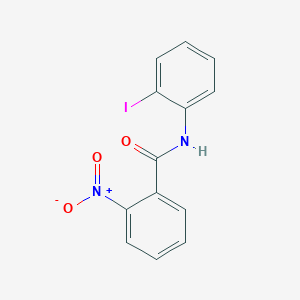![molecular formula C20H26N4O3 B6031308 N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(2-methoxyacetyl)piperidine-2-carboxamide](/img/structure/B6031308.png)
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(2-methoxyacetyl)piperidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(2-methoxyacetyl)piperidine-2-carboxamide is a complex organic compound featuring a pyrazole ring, a phenyl group, a piperidine ring, and a methoxyacetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(2-methoxyacetyl)piperidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Phenyl Group: The pyrazole ring is then coupled with a phenyl group through a Suzuki coupling reaction, using palladium as a catalyst.
Formation of the Piperidine Ring: The piperidine ring is synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane.
Final Coupling: The methoxyacetyl group is introduced through an acylation reaction, and the final product is obtained by coupling the piperidine ring with the pyrazole-phenyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
化学反应分析
Types of Reactions
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(2-methoxyacetyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the phenyl or piperidine rings.
Substitution: Substituted derivatives at the methoxyacetyl group.
科学研究应用
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(2-methoxyacetyl)piperidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(2-methoxyacetyl)piperidine-2-carboxamide involves its interaction with specific molecular targets:
Kinase Inhibition: The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking signal transduction pathways involved in cell proliferation.
Pathways Involved: It primarily affects pathways related to cell growth and apoptosis, making it a potential candidate for cancer treatment.
相似化合物的比较
Similar Compounds
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(2-methoxyacetyl)piperidine-2-carboxamide: shares similarities with other pyrazole-based compounds such as:
Uniqueness
- Structural Features : The presence of both a piperidine ring and a methoxyacetyl group distinguishes it from other pyrazole derivatives.
- Biological Activity : Its potential as a kinase inhibitor sets it apart from other similar compounds, which may not exhibit the same level of biological activity .
属性
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(2-methoxyacetyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14-12-15(2)24(22-14)17-9-7-16(8-10-17)21-20(26)18-6-4-5-11-23(18)19(25)13-27-3/h7-10,12,18H,4-6,11,13H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNPHZYQWLSIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3CCCCN3C(=O)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6031245.png)

![(Z)-2-[[(Z)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl]sulfonylmethylsulfonyl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B6031256.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6031257.png)
![1-(1-{1-[4-(propylamino)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6031279.png)
![2-(3-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6031284.png)


![N-[3-(morpholin-4-yl)propyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6031315.png)
![[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B6031318.png)
![5-[(4-bromophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide](/img/structure/B6031323.png)
![(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone](/img/structure/B6031327.png)
![3-[2-(4-nitrophenyl)-2-oxoethylidene]-1-phenyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6031335.png)
